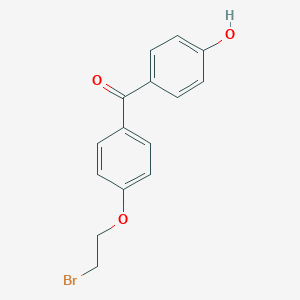

4-(2-Bromoethoxy)-4'-hydroxybenzophenone

Description

4-(2-Bromoethoxy)-4'-hydroxybenzophenone is a benzophenone derivative characterized by a bromoethoxy substituent at the 4-position and a hydroxyl group at the 4'-position of the benzophenone scaffold. The bromoethoxy group is a critical functional moiety, enabling nucleophilic substitution reactions for further derivatization, while the para-hydroxyl group may contribute to hydrogen bonding and biological activity .

Properties

IUPAC Name |

[4-(2-bromoethoxy)phenyl]-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVHOJCNGNSULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Roles

The most efficient synthesis route involves condensing 4-hydroxybenzoic acid and 2-phenoxyethyl bromide in the presence of zinc bromide (ZnBr₂) and phosphorus tribromide (PBr₃). Zinc bromide acts as a Lewis acid, polarizing the carbonyl group of 4-hydroxybenzoic acid to enhance electrophilicity, while PBr₃ facilitates bromide ion displacement from 2-phenoxyethyl bromide. Polyphosphoric acid serves as a Bronsted acid catalyst, promoting dehydration and ketone formation.

The reaction proceeds via a two-step mechanism:

-

Activation : ZnBr₂ coordinates with the hydroxyl group of 4-hydroxybenzoic acid, weakening the O–H bond and increasing carbonyl reactivity.

-

Nucleophilic substitution : The ethoxy group of 2-phenoxyethyl bromide attacks the activated carbonyl carbon, followed by bromide displacement mediated by PBr₃.

Industrial-Scale Protocol

A 20-L reactor charged with ZnBr₂ (3.011 kg, 13.1 mol) and polyphosphoric acid (16.5 kg) is heated to 45°C. 4-Hydroxybenzoic acid (974 g, 6.98 mol) and 2-phenoxyethyl bromide (1,302 g, 6.34 mol) are added, followed by dropwise addition of PBr₃ (2.72 kg, 9.83 mol) over 2.5 hours while maintaining temperatures below 50°C. After 1 hour of stirring at 40–50°C, the mixture reacts overnight (16 hours). Completion is confirmed via NMR, and the product is isolated by quenching in ice water, ethyl acetate extraction, and alkaline washing to remove unreacted starting materials.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

|---|---|

| Temperature | 40–50°C |

| Reaction Time | 19.5 hours (total) |

| Catalyst Loading | ZnBr₂ (13.1 mol), PBr₃ (9.83 mol) |

| Yield | 85% |

Bromoethyl Group Introduction via Alkoxy-Bromide Exchange

Methoxide-Bromide Exchange Strategy

A patent by describes a method for synthesizing methoxyethyl phenols through bromo-to-methoxy exchange, which can be adapted for this compound. In this approach, α-bromo-4-hydroxyacetophenone is treated with sodium methoxide (NaOMe) in methanol, replacing the bromine atom with a methoxy group. For bromoethoxy derivatives, substituting NaOMe with 2-bromoethanol under basic conditions (e.g., K₂CO₃) enables ethoxy group installation.

Optimization of Exchange Conditions

Critical factors include:

-

Solvent polarity : Methanol or DMF improves nucleophilicity of the alkoxide ion.

-

Temperature : Reflux conditions (60–80°C) accelerate substitution without promoting elimination.

-

Base selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH.

Friedel-Crafts Acylation for Benzophenone Core Formation

Acylation of Bromoethoxy-Substituted Arenes

Analogous to the synthesis of 4-chloro-4'-hydroxybenzophenone , Friedel-Crafts acylation can construct the benzophenone backbone. A bromoethoxy-substituted benzene derivative (e.g., 4-bromoethoxyphenol ) is reacted with 4-hydroxybenzoyl chloride in the presence of aluminum trichloride (AlCl₃). This method requires strict temperature control (5–25°C) to prevent demethylation or debromination.

Solvent and Catalyst Effects

-

Solvent : Chlorobenzene or dichloroethane enhances electrophile stability.

-

Catalyst loading : Stoichiometric AlCl₃ (1.1–1.5 eq.) ensures complete acylation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Direct condensation (): Highest yield (85%) and scalability (20-L reactor), but requires hazardous PBr₃.

-

Alkoxy-bromide exchange (): Adaptable for diverse alkoxy groups but lower yields (reported 64–76% for analogous compounds).

-

Friedel-Crafts acylation (): Superior for electron-deficient arenes but sensitive to moisture and temperature.

Table 2: Method Comparison

| Method | Yield | Scalability | Hazard Profile |

|---|---|---|---|

| Direct condensation | 85% | High | High (PBr₃ handling) |

| Alkoxy-bromide exchange | 64–76% | Moderate | Moderate (base waste) |

| Friedel-Crafts | 70–80% | Low | High (AlCl₃ corrosion) |

Purification and Characterization

Work-Up Procedures

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-4’-hydroxybenzophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azidoethoxy, thioethoxy, or alkoxy derivatives of benzophenone.

Oxidation: Products include benzophenone derivatives with ketone or aldehyde functionalities.

Reduction: Products include benzophenone derivatives with alcohol functionalities.

Scientific Research Applications

4-(2-Bromoethoxy)-4’-hydroxybenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of bioactive compounds and molecular probes.

Medicine: It is investigated for its potential use in drug development, particularly in the design of photoprotective agents and UV filters.

Industry: It is utilized in the production of polymers, coatings, and materials with enhanced UV resistance.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-4’-hydroxybenzophenone involves its interaction with molecular targets through its functional groups. The bromoethoxy group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in the Benzophenone Family

2,4-Dimethoxy-4'-hydroxybenzophenone (CAS 41351-30-8)

- Substituents : 2,4-dimethoxy and 4'-hydroxy groups.

- Molecular Weight : 258.27 g/mol.

- Applications: Primarily used in laboratory settings as a reference standard. Unlike 4-(2-bromoethoxy)-4'-hydroxybenzophenone, its methoxy groups lack reactivity for further functionalization, limiting its utility in synthetic chemistry .

4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3)

- Substituents : 4-chloro and 4'-hydroxy groups.

- Molecular Weight : 232.66 g/mol.

- Key Differences : The chloro group is less reactive than bromoethoxy in substitution reactions. This compound is used as a pharmaceutical intermediate but lacks the versatility of the bromoethoxy group for conjugation or elongation of the carbon chain .

2-Hydroxy-4-(2-phenoxyethoxy)benzophenone

- Substituents: 2-hydroxy and 4-phenoxyethoxy groups.

- Applications: The phenoxyethoxy group enhances lipophilicity, making it suitable for UV-absorbing applications. However, the absence of a bromine atom limits its use in click chemistry or cross-coupling reactions compared to this compound .

Bromoethoxy-Functionalized Compounds

4-(2-Bromoethoxy)-2-hydroxybenzaldehyde

- Structure : Features a bromoethoxy group and a hydroxyl group on a benzaldehyde core.

- Applications: Used in Knoevenagel reactions to synthesize cinnamoyl anthranilates with antidiabetic activity. Its aldehyde group allows condensation reactions, whereas the benzophenone core in this compound may offer greater stability and conjugation .

5-(2-Bromoethoxy)-4,7-dimethyl-2H-chromen-2-one

- Structure : A coumarin derivative with a bromoethoxy chain.

- Reactivity: Reacts with arylpiperazines to yield hybrids with acetylcholinesterase (AChE) inhibitory activity.

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Reactivity Highlights |

|---|---|---|---|---|

| This compound | 4-Bromoethoxy, 4'-hydroxy | ~307.16 (estimated) | Synthetic intermediate, drug design | Bromo group enables SN2 reactions |

| 2,4-Dimethoxy-4'-hydroxybenzophenone | 2,4-Dimethoxy, 4'-hydroxy | 258.27 | Laboratory reference standard | Low reactivity due to methoxy groups |

| 4-Chloro-4'-hydroxybenzophenone | 4-Chloro, 4'-hydroxy | 232.66 | Pharmaceutical intermediate | Moderate reactivity (Cl < Br) |

| 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde | 4-Bromoethoxy, 2-hydroxy | 245.08 | Antidiabetic agents, antiviral drugs | Aldehyde enables condensation |

| 5-(2-Bromoethoxy)-4,7-dimethylcoumarin | Bromoethoxy on coumarin core | 297.17 | AChE/BuChE inhibitors | Compatible with nucleophilic substitution |

Biological Activity

4-(2-Bromoethoxy)-4'-hydroxybenzophenone (CAS No. 79578-62-4) is a synthetic compound derived from benzophenone, characterized by the presence of a brominated ethoxy group and a hydroxy substituent. This compound has garnered attention in various fields, particularly for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the functional groups that contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising applications. The compound has been studied for its effects on various cellular pathways and its potential as a therapeutic agent.

1. Anti-inflammatory Activity

Studies suggest that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating conditions characterized by chronic inflammation.

2. Anticancer Properties

Preliminary research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, it has been observed to inhibit the proliferation of breast and prostate cancer cells through modulation of signaling pathways involved in cell cycle regulation.

3. Antimicrobial Effects

The antimicrobial activity of this compound has also been explored. Some derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents.

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on macrophage cell lines revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, two key inflammatory markers. The compound was administered at varying concentrations (10 µM to 100 µM), showing a dose-dependent response.

- Anticancer Activity Assessment : In a study involving MCF-7 breast cancer cells, treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its pro-apoptotic effects.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods. Results showed inhibition zones greater than 15 mm for both bacterial strains at concentrations above 100 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds such as 4-hydroxybenzophenone and other brominated derivatives.

| Compound | Anti-inflammatory Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 4-Hydroxybenzophenone | Moderate | Low | Low |

| Brominated Derivative X | Low | High | Moderate |

The biological activities of this compound are thought to be mediated through several mechanisms:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.

- Induction of Apoptosis : It appears to activate caspases involved in apoptotic pathways, contributing to its anticancer effects.

- Disruption of Bacterial Cell Membranes : The antimicrobial action may involve disrupting the integrity of bacterial cell membranes, leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.